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molecular formula C14H17N3 B3376350 2-(Piperazin-1-ylmethyl)quinoline CAS No. 118630-28-7

2-(Piperazin-1-ylmethyl)quinoline

Cat. No. B3376350
M. Wt: 227.3 g/mol
InChI Key: VKUOCFNMBIBWEY-UHFFFAOYSA-N
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Patent
US09271962B2

Procedure details

To a solution of 2-chloromethylquinoline hydrochloride (5 mmol) in anhydrous acetone (100 mL) was added, anhydrous potassium carbonate (15 mmol) and tert-butyl piperazine-1-carboxylate (7 mmol) and the reaction mixture was stirred under reflux conditions for 12 h. Reaction was cooled to r.t. and filtered through celite. Filtrate was concentrated on Rotavapor under vacuum and the crude residue was purified on SiO2 using Biotage SP1 to give a pure 2-(piperazin-1-ylmethyl)quinoline (6.3, 92%, pale yellow solid).
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
7 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1.C(=O)([O-])[O-].[K+].[K+].[N:20]1(C(OC(C)(C)C)=O)[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1>CC(C)=O>[N:20]1([CH2:3][C:4]2[CH:13]=[CH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
Cl.ClCC1=NC2=CC=CC=C2C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
15 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7 mmol
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated on Rotavapor under vacuum
CUSTOM
Type
CUSTOM
Details
the crude residue was purified on SiO2 using Biotage SP1

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)CC1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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